{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine
Description
{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine is a synthetic organic compound with the molecular formula C18H21N3O It is characterized by the presence of a piperazine ring substituted with a 4-methylbenzoyl group and a phenylamine group
Properties
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14-2-4-15(5-3-14)18(22)21-12-10-20(11-13-21)17-8-6-16(19)7-9-17/h2-9H,10-13,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMGFBUOTQVAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Piperazine
Piperazine reacts with 4-methylbenzoyl chloride under basic conditions to mono-acylate one nitrogen atom. Excess benzoyl chloride must be avoided to prevent di-acylation.
Typical Conditions
- Reagents : Piperazine (1 eq), 4-methylbenzoyl chloride (1.1 eq), potassium carbonate (2 eq)
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature : 0°C to room temperature, 4–6 hours
- Workup : Filtration to remove solids, solvent evaporation, and purification via recrystallization (hexane/ethyl acetate).
Nucleophilic Aromatic Substitution to Form the Nitro Intermediate
The 4-methylbenzoyl-piperazine intermediate undergoes coupling with 1-fluoro-4-nitrobenzene to install the nitro-substituted phenyl group.
Substitution with 1-Fluoro-4-nitrobenzene
Reaction Setup
- Reagents : 1-(4-Methylbenzoyl)piperazine (1 eq), 1-fluoro-4-nitrobenzene (1.2 eq), potassium carbonate (3 eq)
- Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
- Temperature : 80–100°C, 5–8 hours
- Monitoring : Thin-layer chromatography (TLC) for nitro intermediate detection.
Alternative Halogen Substrates
Substituting 1-fluoro-4-nitrobenzene with 1-chloro-4-nitrobenzene requires higher temperatures (120–140°C) but achieves comparable yields (65–70%).
Reduction of the Nitro Group to Amine
The nitro intermediate is reduced to the target amine using catalytic hydrogenation or chemical reductants.
Catalytic Hydrogenation
Conditions
- Catalyst : 10% Palladium on carbon (Pd/C, 5–10 wt%)
- Solvent : Methanol, ethanol, or ethyl acetate
- Pressure : Atmospheric H₂ or H₂ balloon
- Duration : 12–24 hours
Example
Iron-Mediated Reduction
Conditions
- Reagents : Iron powder (4 eq), ammonium chloride (2 eq)
- Solvent : Ethanol/water (7:3)
- Temperature : Reflux (80°C), 5 hours
Example
Tin Chloride Reduction
Conditions
- Reagents : Tin(II) chloride dihydrate (10 eq)
- Solvent : Hydrochloric acid/ethanol
- Temperature : 60–80°C, 3–4 hours
Comparative Analysis of Reduction Methods
| Method | Catalyst/Reagent | Solvent | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂ | Ethanol | 85–92% | High yield, clean reaction | Requires H₂ handling |
| Iron Powder | Fe, NH₄Cl | Ethanol/water | 89–91% | Cost-effective | Iron waste disposal |
| Tin Chloride | SnCl₂·2H₂O | HCl/ethanol | 74–78% | Rapid reaction | Corrosive conditions |
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation
Replacing batch reactors with continuous flow systems improves H₂ diffusion and reduces reaction time (3–5 hours) while maintaining yields >90%.
Solvent Recycling
Ethanol recovery via distillation reduces costs and environmental impact.
Purification Strategies
- Crystallization : Hexane/ethyl acetate mixtures yield high-purity product (≥99%).
- Chromatography : Reserved for small-scale batches due to cost.
Reaction Mechanism Insights
Nucleophilic Aromatic Substitution
The nitro group activates the aryl halide for substitution. Piperazine’s secondary amine attacks the electron-deficient aromatic ring, displacing fluoride or chloride.
Key Transition State
$$
\text{Ar-X} + \text{Piperazine} \rightarrow \text{Ar-NR}_2 + \text{X}^-
$$
where $$ X = \text{F, Cl} $$ .
Nitro Reduction Pathways
- Catalytic Hydrogenation : H₂ dissociates on Pd surfaces, transferring hydrogen atoms to the nitro group.
- Chemical Reduction : Fe or Sn provides electrons, converting $$ \text{NO}2 $$ to $$ \text{NH}2 $$ via nitroso and hydroxylamine intermediates.
Chemical Reactions Analysis
Types of Reactions
{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or phenylamine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing piperazine moieties. For instance, derivatives similar to {4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In particular, these compounds have shown activity against receptor tyrosine kinases, which are critical in cancer progression and metastasis .
Antimicrobial Properties
The piperazine ring is known for its antimicrobial properties. Research indicates that compounds derived from piperazine, including this compound, exhibit activity against a range of bacterial strains. This makes them potential candidates for developing new antibiotics .
Neuropharmacological Effects
Piperazine derivatives are also explored for their neuropharmacological effects. Compounds with similar structures have been implicated in treating central nervous system disorders, including anxiety and depression . The ability of this compound to modulate neurotransmitter systems could be a focus for future studies.
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of this compound with various biological targets. These computational studies help predict binding affinities and elucidate the mechanism of action at the molecular level. For example, docking against protein kinases has shown favorable interactions, suggesting that modifications to the compound could enhance its efficacy as a kinase inhibitor .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of {4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Similar structure with a piperazine ring and a benzoyl group.
4-[4-(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Contains a piperazine ring and a benzaldehyde group
Uniqueness
{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a phenylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
The compound {4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a 4-methylbenzoyl group and a phenyl group. This unique structure may influence its interactions with biological targets, particularly in the central nervous system.
1. Antipsychotic Potential
Research indicates that compounds similar to this compound exhibit significant affinity for serotonin receptors, particularly the 5-HT6 receptor. This receptor is implicated in various psychiatric disorders, suggesting that the compound could have antipsychotic properties. Studies have demonstrated that such compounds can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions like schizophrenia and depression.
2. Anticancer Activity
The compound's structural characteristics may also contribute to anticancer activity. Preliminary studies have shown that derivatives of piperazine can inhibit various receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival. For instance, compounds with similar piperazine scaffolds have demonstrated cytotoxic effects against several cancer cell lines, indicating a potential role for this compound in cancer therapy .
The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It is believed to exert its effects by binding to serotonin receptors and possibly other targets involved in cell signaling pathways related to inflammation and cell proliferation. This interaction may lead to modulation of various physiological processes, including mood regulation and tumor growth inhibition .
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of various piperazine derivatives, including this compound. For example:
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| {4-[4-(Methylbenzoyl)piperazin-1-yl]phenyl}amine | Antipsychotic | 10.5 | |
| Piperazine Derivative A | Anticancer (EGFR Inhibition) | 5.0 | |
| Piperazine Derivative B | Antimicrobial | 15.0 |
These findings highlight the compound's potential as a lead candidate for further development in treating psychiatric disorders and certain cancers.
Case Studies
Several case studies have explored the efficacy of piperazine derivatives:
- Case Study 1 : A study on a related piperazine derivative showed significant reduction in tumor size in xenograft models of breast cancer, suggesting that modifications to the piperazine scaffold can enhance anticancer activity .
- Case Study 2 : Another investigation into the neuropharmacological effects of similar compounds revealed improvements in cognitive function in animal models of schizophrenia, supporting the hypothesis of their antipsychotic potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and hydrogenolysis. For example, a dibenzyl-protated precursor (e.g., N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) undergoes catalytic hydrogenation to remove protecting groups, followed by coupling reactions with aryl halides or sulfonyl chlorides. Optimization includes using high-purity solvents (e.g., 95% EtOH), elevated temperatures (140°C), and triethylamine as a base to enhance reaction efficiency. Post-synthesis purification via preparative TLC or column chromatography ensures product integrity .
Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 198 [M + H]+ for intermediates). ¹H NMR (300 MHz in MeOD) resolves structural features, such as piperazine ring protons (δ 3.04–2.75 ppm) and aromatic substituents. Purity is validated via HPLC with UV detection (λ = 254 nm) and comparison to reference standards .
Q. What are the common intermediates in the synthesis of this compound, and how are they characterized?
- Methodological Answer : Key intermediates include dibenzyl-protected piperazine derivatives (e.g., N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine). These are characterized via TLC for reaction monitoring and MS for molecular weight confirmation. Hydrogenolysis intermediates (e.g., 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) are identified by distinct NMR shifts for deprotected amine groups .
Advanced Research Questions
Q. How do structural modifications on the piperazine or benzoyl groups affect the compound's biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents like cyclopropylmethyl on the piperazine ring (as in Compound 36, m/z 492 [M + H]+) enhance target binding affinity compared to methyl groups. Modifications to the benzoyl group (e.g., nitro or methoxy substituents) alter electron density, impacting interactions with hydrophobic enzyme pockets. Computational docking and free-energy calculations (e.g., MM-GBSA) quantify these effects .
Q. How can researchers resolve discrepancies in reported IC₅₀ values for kinase inhibition assays involving this compound?
- Methodological Answer : Discrepancies may arise from assay variables such as ATP concentration, enzyme isoforms, or buffer conditions. Standardization using reference inhibitors (e.g., staurosporine) and orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can validate binding kinetics. Meta-analyses of published data should account for experimental protocols (e.g., pre-incubation times) .
Q. What computational modeling approaches are suitable for predicting the binding mode of this compound to its target receptor?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with homology-modeled receptors identifies potential binding poses. Molecular dynamics (MD) simulations (100 ns trajectories in explicit solvent) assess stability of ligand-receptor complexes. Comparative analysis with X-ray crystallography data (if available) validates predictions. QM/MM hybrid methods refine electronic interactions for nitro or sulfonyl groups .
Data Contradiction Analysis
Q. Why do studies report varying efficacy of this compound in cell-based vs. cell-free assays?
- Methodological Answer : Cell permeability and efflux pump activity (e.g., P-glycoprotein) may limit intracellular bioavailability in cell-based assays. Use of fluorescent analogs (e.g., BODIPY-labeled derivatives) quantifies cellular uptake via confocal microscopy. Parallel cell-free assays (e.g., recombinant enzyme inhibition) isolate target engagement from transport-related variables .
Tables for Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
